molecular formula C6H9N3 B1296103 5,6-Dimethylpyrazin-2-amine CAS No. 6294-70-8

5,6-Dimethylpyrazin-2-amine

Cat. No.: B1296103
CAS No.: 6294-70-8
M. Wt: 123.16 g/mol
InChI Key: JTPCVJQUFYRJES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazin-2-amine typically involves the reaction of 2,3-diaminopyrazine with acetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Another method involves the reaction of 2-chloropyrazine with dimethylamine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethylpyrazin-2-amine is unique due to the presence of both the amino group and two methyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications .

Biological Activity

5,6-Dimethylpyrazin-2-amine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with two methyl groups at the 5 and 6 positions. Its molecular formula is C7H10N2C_7H_10N_2. The presence of amine and methyl functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cellular processes and signaling pathways.
  • Receptor Binding : It interacts with various receptors, leading to alterations in gene expression and cellular metabolism.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidative properties by reducing oxidative stress in cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is essential for its potential therapeutic effects in neurological conditions.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Antitumor Activity : Research indicates that it may possess anticancer properties by inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in experimental models .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Anticancer Research : A study demonstrated that treatment with this compound resulted in significant reductions in tumor size in murine models of cancer. The mechanism was attributed to the inhibition of specific oncogenic pathways.
  • Neuroprotective Effects : In a model of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal death, indicating its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction of inflammatory markers
NeuroprotectiveImprovement in cognitive function

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dimethylpyrazin-2-amine, and how can low yields be addressed?

The compound is synthesized via condensation of precursors in methanol/water with NaOH and NaOAc, yielding 17% . To improve efficiency, consider:

  • Testing polar aprotic solvents (e.g., DMF) under reflux (as used in analogous pyrazine syntheses ).
  • Exploring catalysts like Pd/C or Cu(I) salts to enhance cyclization efficiency.
  • Monitoring reaction progress via TLC or HPLC to identify bottlenecks.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹H NMR : Compare signals to reported data (e.g., δ 2.25 ppm for methyl groups ).
  • Elemental Analysis : Validate empirical formula (C₆H₉N₃) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related pyrimidines .

Q. How should 5,6-Dimethylpyimethylpyrazin-2-amine be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar), away from light and moisture, at 2–8°C . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of this compound synthesis?

Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediate formation. Compare kinetic profiles under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps. Reference similar studies on triazolopiperazines, where ring closure is influenced by steric and electronic factors .

Q. How can computational methods predict the biological activity of this compound?

Perform molecular docking against target enzymes (e.g., DPP-IV ) using software like AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ measurements). QSAR models can correlate structural features (e.g., methyl group positions) with activity, leveraging data from pyrazine derivatives .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental results with DFT-simulated spectra (e.g., Gaussian software) .
  • Re-synthesize disputed compounds under standardized conditions to isolate variables .

Q. How can this compound serve as a building block for bioactive heterocycles?

  • Functionalization : Introduce halogens at the pyrazine ring via electrophilic substitution (e.g., Br₂/FeCl₃), as seen in brominated pyrazine analogs .
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, enhancing pharmacological potential .

Q. Methodological Recommendations

  • For bioactivity screening : Prioritize enzyme inhibition assays (e.g., DPP-IV ) followed by cell-based toxicity studies (IC₅₀ in HepG2 or HEK293 cells).
  • For synthetic optimization : Employ DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst ratios.
  • For computational studies : Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

Properties

IUPAC Name

5,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCVJQUFYRJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278727
Record name 5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-70-8
Record name 5,6-Dimethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6294-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9622
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6294-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6-Dimethylpyrazin-2-amine
5,6-Dimethylpyrazin-2-amine

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